molecular formula C18H32ClN B2889451 4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride CAS No. 1217056-25-1

4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride

Cat. No. B2889451
CAS RN: 1217056-25-1
M. Wt: 297.91
InChI Key: PVRPCWBTPSHUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride” is a complex organic compound. The tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl part of the molecule is derived from tricyclo[4.3.1.1(3,8)]undecane . This structure is also known as homoadamantane .


Molecular Structure Analysis

The molecular structure of tricyclo[4.3.1.1(3,8)]undecane, a component of the compound, is well established . It has a unique three-dimensional structure with three fused cyclohexane rings . The addition of the 4-methylpiperidine group would add complexity to the structure.

Scientific Research Applications

Biologically Active Polycycloalkanes

Research into biologically active polycycloalkanes, including derivatives like 4-homoisotwistane, a relative of 4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride, has shown promising antiviral activities. These compounds have been studied for their efficacy against viruses such as the Newcastle disease virus, demonstrating significant potential in this area (Aigami, Inamoto, Takaishi, & Fujikura, 1976).

Synthesis Methods

The synthesis of compounds like 4-homoisotwistane, which are structurally related to 4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride, has been an area of interest. These methods often involve complex reactions and provide insights into the reactivity and potential applications of these compounds in various fields (Takaishi, Inamoto, Aigami, Tsuchihashi, & Ikeda, 1974).

Antagonist Activity in Pharmacology

Compounds structurally similar to 4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride have been investigated for their antagonist activity, particularly in relation to receptors like 5-HT2. Such studies contribute to the understanding of their potential use in treating various disorders, including those related to serotonin regulation (Watanabe et al., 1992).

Antimycobacterial Applications

Research into spiro-piperidin-4-ones, which share a structural resemblance to 4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride, indicates their potential as antimycobacterial agents. These compounds have shown effectiveness against Mycobacterium tuberculosis and other related species, suggesting their use in tuberculosis treatment and research (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

properties

IUPAC Name

4-methyl-1-(1-tricyclo[4.3.1.13,8]undecanylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N.ClH/c1-14-4-6-19(7-5-14)13-18-10-15-2-3-16(11-18)9-17(8-15)12-18;/h14-17H,2-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRPCWBTPSHUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC23CC4CCC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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